REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8](Cl)=[O:9])[CH2:3][CH2:2]1.[NH4+:11].[OH-]>C1COCC1>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([NH2:11])=[O:9])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)CC(=O)Cl
|
Name
|
|
Quantity
|
2.05 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to dryness, co-evaporated with IPA (2×)
|
Type
|
CUSTOM
|
Details
|
the solids removed via filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 mg | |
YIELD: PERCENTYIELD | 116% | |
YIELD: CALCULATEDPERCENTYIELD | 116% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |